Tert-butyl methyl(pyrrolidin-3-yl)carbamate

Automated Liquid Dispensing High-Throughput Synthesis Physical Form

tert-Butyl methyl(pyrrolidin-3-yl)carbamate (CAS 172478-00-1, MF: C10H20N2O2, MW: 200.28 g/mol) is a racemic Boc-protected pyrrolidine derivative widely used as a pharmaceutical intermediate and chiral building block. It features a sterically hindered tert-butyloxycarbonyl protecting group and a secondary amine, enabling regioselective deprotection and modular coupling in multi-step syntheses.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 172478-00-1
Cat. No. B065484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl(pyrrolidin-3-yl)carbamate
CAS172478-00-1
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCNC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3
InChIKeyXYKYUXYNQDXZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl methyl(pyrrolidin-3-yl)carbamate (CAS 172478-00-1) – Baseline Profile for Procurement


tert-Butyl methyl(pyrrolidin-3-yl)carbamate (CAS 172478-00-1, MF: C10H20N2O2, MW: 200.28 g/mol) is a racemic Boc-protected pyrrolidine derivative widely used as a pharmaceutical intermediate and chiral building block [1]. It features a sterically hindered tert-butyloxycarbonyl protecting group and a secondary amine, enabling regioselective deprotection and modular coupling in multi-step syntheses. Major suppliers (Bidepharm, TCI, Capot) offer the compound at purities of 96–98% (GC/HPLC) in liquid form at ambient temperature .

Physical form Liquid at ambient temperature supports automated dispensing
Stereochemistry Racemic building block for non-stereoselective steps or downstream resolution
Protecting group N-Boc-N-Me enables orthogonal deprotection in presence of secondary Boc groups

Why tert-Butyl methyl(pyrrolidin-3-yl)carbamate Cannot Be Replaced by Generic Pyrrolidine Carbamates


Substituting the target compound with generic Boc-protected pyrrolidines (e.g., 1-Boc-pyrrolidine or unsubstituted (R)-pyrrolidin-3-yl carbamate) fails because the N-methyl substitution on the exocyclic carbamate nitrogen fundamentally alters steric hindrance and deprotection kinetics [1]. The target compound contains a tertiary Boc-carbamate (Boc-NMe) that exhibits slower acidolytic cleavage compared to secondary Boc-NH carbamates, necessitating adjusted TFA concentrations and reaction times in solid-phase peptide synthesis (SPPS) . Furthermore, the racemic nature (CAS 172478-00-1) provides substantially different physical-handling characteristics (liquid at 20 °C) versus its enantiopure (R)-counterpart (CAS 392338-15-7; low-melting solid, mp 30–35 °C), directly impacting automated liquid-dispensing workflows in high-throughput synthesis .

Target N-Boc-N-Me pyrrolidine (tertiary carbamate)
Generic Boc-pyrrolidine N-methyl substitution alters steric hindrance and deprotection kinetics, may shift orthogonal strategy outcomes.
Target Racemate (liquid at 20 °C)
(R)-Enantiomer Solid at ambient temperature requires pre-dissolution, may disrupt automated liquid-handling workflows.

Quantitative Differentiation Evidence: tert-Butyl methyl(pyrrolidin-3-yl)carbamate vs. Closest Analogs


Facile Liquid-Handling: Tertiary Boc-Carbamate vs. Solid Enantiopure (R)-Analog

The racemic target compound (CAS 172478-00-1) is a clear liquid at standard ambient temperature (20 °C), whereas the (R)-enantiomer (CAS 392338-15-7) is a low-melting solid (mp 30–35 °C) requiring pre-warming or solvent dissolution for automated liquid handlers .

Physical form comparison
Data to verify
Liquid at 20 °C vs. solid (mp 30–35 °C)
Supports automated liquid-dispensing workflows
Supplier-reported physical state; verify for high-throughput setup
Automated Liquid Dispensing High-Throughput Synthesis Physical Form

Cost Efficiency: Racemate vs. Enantiopure (R)-Enantiomer

The racemic compound is offered at a substantially lower price point per gram compared to the enantiopure (R)-enantiomer from the same or comparable vendors , .

Cost efficiency
Data to verify
Racemate ~$14.90/g vs. (S)-enantiomer ~$195.60/g (reported ~13× difference)
Supports cost-effective racemate procurement for non-stereoselective steps
Indicative pricing; confirm with supplier
Procurement Cost Racemic vs. Chiral Scale-Up Economics

Enhanced Boc-Deprotection Control: Tertiary N-Boc-N-Me vs. Secondary N-Boc in 1-Boc-pyrrolidine

The N-Boc-N-Me carbamate in the target compound exhibits retarded acidolytic deprotection relative to a standard secondary N-Boc group (e.g., 1-Boc-pyrrolidine, CAS 86953-79-9), affording greater chemoselectivity in orthogonal protecting-group strategies [1]. In 50% TFA/DCM, complete cleavage of a secondary Boc group typically occurs within 30 min at 25 °C, whereas the N-Boc-N-Me group requires 2–4 h or elevated TFA concentrations (>80%) for full removal [1].

Deprotection kinetics
Class-level
~2–4 h (N-Boc-N-Me) vs. ≤30 min (secondary Boc) in 50% TFA/DCM
Enables orthogonal deprotection sequence
Class-level kinetic data; verify under specific conditions
Protecting Group Orthogonality Deprotection Kinetics Solid-Phase Peptide Synthesis

Validated Bulk-Scale Production and QC Documentation for Industrial Procurement

Capot Chem supplies this compound at 98% purity (HPLC) with moisture content ≤0.5% and production scale up to kilograms, supported by batch-specific NMR, HPLC, and MS documentation [1]. Bidepharm similarly provides full analytical characterization (NMR, HPLC, GC) and Certificates of Analysis (COA) for every batch , meeting the documentation requirements for pharmaceutical intermediate qualification.

Bulk quality specification
Specification review
98% HPLC, moisture ≤0.5%, batch-specific COA (NMR/HPLC/GC)
Supports process reproducibility and documentation requirements
Supplier specifications; request batch COA for qualification
Bulk Supply Chain Quality Assurance cGMP Readiness

Recommended Procurement Scenarios for tert-Butyl methyl(pyrrolidin-3-yl)carbamate (CAS 172478-00-1)


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonally Protected Amines

The compound's tertiary Boc-carbamate exhibits slowed acidolytic deprotection, enabling its use as an orthogonal protecting group in SPPS where secondary Boc groups (e.g., Lys side-chain) must be removed first . The liquid physical form facilitates automated Fmoc-SPPS synthesizer protocols without pre-dissolution.

Multi-Step Medicinal Chemistry Synthesis of Kinase or GPCR Modulators

As a racemic building block, the target compound is incorporated into hit-to-lead libraries for kinase (e.g., Tyk2) and histamine H4 receptor programs, where the pyrrolidine scaffold provides conformational rigidity and the N-Boc-N-Me group allows late-stage amine unveiling for diversification .

Bulk Intermediate Procurement for Pilot-Plant Scale-Up

Suppliers such as Capot Chem offer production at kilogram scale with 98% HPLC purity and ≤0.5% moisture content, meeting the documentation and purity thresholds required for process chemistry scale-up and cGMP intermediate qualification [1].

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Orthogonal Boc deprotection kinetics and liquid handling
Deprotection selectivity and synthesizer compatibility
Kinase/GPCR modulator synthesis
Racemic pyrrolidine scaffold for hit-to-lead libraries
Conformational rigidity and late-stage amine unveiling
Pilot-plant scale-up
Kilo-scale supply with controlled purity and moisture
Process chemistry documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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